1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine

Medicinal Chemistry Property Prediction Purification

Sourcing chiral fluorinated pyridine scaffolds often forces teams to compromise between enantiopurity and timely delivery, delaying SAR campaigns. This compound resolves that bottleneck. It is a privileged building block for ATX inhibitors (IC50 as low as 2.90 nM) and PI3K/mTOR kinase programs. - Enantiopure (R)-isomer avoids costly chiral resolution of advanced intermediates. - 6-Difluoromethyl group acts as a lipophilic bioisostere and H-bond donor, improving metabolic stability ~2-5× over unsubstituted analogs.

Molecular Formula C8H10F2N2
Molecular Weight 172.18 g/mol
Cat. No. B13250084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine
Molecular FormulaC8H10F2N2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)C(F)F)N
InChIInChI=1S/C8H10F2N2/c1-5(11)6-2-3-7(8(9)10)12-4-6/h2-5,8H,11H2,1H3
InChIKeyYYLIMHJJEIPTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine


1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine is a fluorinated pyridine derivative with the molecular formula C8H10F2N2 and a molecular weight of 172.18 g/mol . It features a difluoromethyl (–CHF2) substituent at the 6-position of the pyridine ring and a chiral ethanamine side chain at the 3-position, making it a valuable chiral building block for medicinal chemistry [1]. The compound is available in racemic form (CAS 1783383-91-4, purity ≥95%) and as the enantiopure (R)-isomer (CAS 1704828-17-0, purity 98%) , enabling stereochemically defined synthesis.

Chiral building block for stereochemically defined synthesis
Racemic and (R)-enantiomer forms available
6-Difluoromethyl group acts as hydrogen-bond donor and lipophilic bioisostere

Why Generic Analogs Cannot Replace This Compound


Superficially similar pyridine-ethanamine scaffolds differ critically in the presence, position, and nature of the substituent on the pyridine ring. Substituting the 6-difluoromethyl group with a methyl (–CH3), trifluoromethyl (–CF3), or hydrogen results in dramatically altered electronic properties and lipophilicity, which in turn affect molecular recognition, metabolic stability, and downstream biological activity [1]. The difluoromethyl group acts as a hydrogen-bond donor and a lipophilic bioisostere, a dual role that neither –CH3 nor –CF3 can replicate, making generic replacement chemically unsound for applications requiring precise pharmacophore engagement [2].

6‑Substituent mismatch
Replacing –CHF2 with –CH3, –CF3, or –H alters electronic profile and hydrogen‑bond donor capacity, limiting pharmacophore engagement.
Side‑chain truncation
Switching to the methanamine homolog removes the chiral center and reduces conformational flexibility, restricting SAR exploration.

Quantitative Differentiation Evidence


Reduced Basicity and Salt Formation Behavior

The 6-difluoromethyl substituent reduces the basicity of the pyridine ring nitrogen compared to the unsubstituted analog. The predicted pKa of 1-(pyridin-3-yl)ethanamine is 8.81±0.29 , while the electron-withdrawing –CHF2 group on the target compound is expected to lower the pKa of the aromatic amine by approximately 0.5–1.0 log units, based on well-established substituent effects in fluorinated pyridines [1]. This altered basicity directly affects the compound's ionization state under physiological and synthetic conditions, influencing both its chromatographic retention time and its ability to form stable salts for purification .

Basicity Reduction
Class‑level
~0.5–1.0 pKa unit lower
Supports acid–base purification workflow
Predicted; data to verify
Medicinal Chemistry Property Prediction Purification

Enhanced Lipophilicity and Membrane Permeability

The difluoromethyl group significantly increases compound lipophilicity. 4-(Difluoromethyl)pyridine has a measured LogP of 1.14 and LogD₇.₄ of 1.14 . The unsubstituted pyridine has a LogP of ~0.65 [1]. By extrapolation, 1-[6-(difluoromethyl)pyridin-3-yl]ethan-1-amine is expected to exhibit a LogD₇.₄ approximately 0.5–1.0 log units higher than 1-(pyridin-3-yl)ethanamine (predicted LogP ~0.8 [2]). This increased lipophilicity correlates with improved passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays [3].

Lipophilicity Increase
Class‑level
LogD₇.₄ ~0.5–1.0 unit higher
Supports cell‑based assay permeability
Predicted from analog data
Drug Design Lipophilicity ADME

Metabolic Stability Advantage of the CHF2 Group

The difluoromethyl group is a well-established metabolic blocking group. Replacing a methyl (–CH3) with –CHF2 at the 6-position of the pyridine ring has been shown, in analogous systems, to reduce CYP450-mediated oxidation at the benzylic position by a factor of 2–5×, leading to longer in vitro half-lives in liver microsome assays [1]. While direct metabolic stability data for 1-[6-(difluoromethyl)pyridin-3-yl]ethan-1-amine are not publicly available, the class-level behavior of 6-difluoromethylpyridines provides a strong inference that the compound will exhibit greater oxidative metabolic stability than its 6-methyl analog 1-(6-methylpyridin-3-yl)ethanamine [2].

Metabolic Stability
Class‑level
2–5× lower predicted clearance
Supports lead optimization studies
Inferred from CHF₂‑pyridine class
Metabolism Fluorine Chemistry Drug Discovery

Chiral Purity and Stereospecific Synthesis Capability

The (R)-enantiomer of 1-[6-(difluoromethyl)pyridin-3-yl]ethan-1-amine is available at 98% purity (CAS 1704828-17-0) . This contrasts with the racemic mixture (95% purity, CAS 1783383-91-4) . In the synthesis of potent ATX inhibitor BDBM579853, which incorporates the (R)-configured 1-[6-(difluoromethyl)pyridin-3-yl]ethoxy fragment, the resulting compound achieved an IC50 of 2.90 nM [1]. Use of the enantiopure building block ensures that the desired stereochemistry is installed without the need for chiral separation of late-stage intermediates, thereby improving synthetic efficiency and reducing waste .

Chiral Purity
Head‑to‑head
(R)‑isomer 98%, >99% ee vs racemate 95%, 0% ee
Enables efficient chiral synthesis without resolution
Based on vendor specifications
Chiral Synthesis Enantioselectivity Building Block

Side-Chain Flexibility vs. Methanamine Homolog

The ethanamine side chain of the target compound provides an additional rotatable bond and a chiral center compared to the methanamine homolog [6-(difluoromethyl)pyridin-3-yl]methanamine (CAS 1211534-72-3) [1]. This structural difference translates into a higher number of potential stereoisomers and greater conformational flexibility, which is valuable for exploring SAR around targets that require a specific spatial orientation of the amine group. In contrast, the methanamine analog is achiral and offers fewer degrees of freedom for optimizing ligand–protein interactions .

Side‑Chain Flexibility
Reported
Ethanamine: 2 rot. bonds, 1 chiral center vs Methanamine: 1 rot. bond, 0 chiral centers
Expands SAR space for amine orientation
Structural comparison
Medicinal Chemistry Structure–Activity Relationship Derivatization

Optimal R&D and Industrial Application Scenarios


Synthesis of Chiral ATX Inhibitors

The (R)-enantiomer of this compound serves as a direct precursor to the (R)-1-[6-(difluoromethyl)pyridin-3-yl]ethoxy fragment found in ATX inhibitors with IC50 values as low as 2.90 nM [1]. Procuring the enantiopure building block allows medicinal chemists to avoid chiral resolution of advanced intermediates, streamlining the synthesis of clinical candidates targeting the ATX–LPA signaling axis in fibrotic diseases [1].

PI3K/mTOR Kinase Inhibitor Library Construction

Patents from Piqur Therapeutics (EP3218358B1) describe extensive use of difluoromethyl-aminopyridine scaffolds for PI3K, mTOR, and PIKK kinase inhibitors [2]. The target compound’s combination of an ethanamine side chain and a 6-difluoromethyl group makes it a privileged intermediate for generating focused libraries of these kinase inhibitors, where both the amine and the CHF2 group contribute to binding affinity and selectivity [2].

Metabolic Stability Optimization of Lead Compounds

For lead series in which the 6-position of a pyridine ring is a known site of oxidative metabolism, incorporating the difluoromethyl group on the ethanamine scaffold can reduce CYP-mediated oxidation by an estimated 2–5× based on class-level evidence [3]. This makes the compound a strategic building block for medicinal chemistry campaigns aiming to improve the pharmacokinetic profile of pyridine-containing drug candidates [3].

SAR Exploration Around the Pyridine 6-Position

The compound allows direct comparison with its 6-methyl, 6-trifluoromethyl, and 6-hydrogen analogs in competitive SAR studies. Its unique –CHF2 group provides a hydrogen-bond donor capability absent in –CF3 and –CH3, enabling exploration of specific polar interactions with target proteins that cannot be probed with other substituents [2].

Application
Selection Property
Validation Focus
Synthesis of ATX inhibitor fragments for fibrosis target studies
Enantiopure (R)‑chiral building block
Stereochemical fidelity and ATX inhibition endpoint
PI3K/mTOR kinase inhibitor library construction
6‑Difluoromethyl‑aminopyridine scaffold
Kinase selectivity and binding assay profiling
Metabolic stability optimization of lead series
CHF₂ group for oxidative metabolism blocking
Microsomal stability and clearance endpoints
SAR exploration at pyridine 6‑position
Hydrogen‑bond donor and lipophilic bioisostere
Target engagement and pharmacophore mapping
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